Cas no 2649066-49-7 (4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine)
4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2649066-49-7
- EN300-1983632
- 4,6-dichloro-5-(2-isocyanatoethyl)pyrimidine
- 4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine
-
- Inchi: 1S/C7H5Cl2N3O/c8-6-5(1-2-10-4-13)7(9)12-3-11-6/h3H,1-2H2
- InChI Key: KDNWAXHOLFUBOY-UHFFFAOYSA-N
- SMILES: ClC1C(=C(N=CN=1)Cl)CCN=C=O
Computed Properties
- Exact Mass: 216.9809672g/mol
- Monoisotopic Mass: 216.9809672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 55.2Ų
4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1983632-0.05g |
4,6-dichloro-5-(2-isocyanatoethyl)pyrimidine |
2649066-49-7 | 0.05g |
$924.0 | 2023-09-16 | ||
| Enamine | EN300-1983632-0.1g |
4,6-dichloro-5-(2-isocyanatoethyl)pyrimidine |
2649066-49-7 | 0.1g |
$968.0 | 2023-09-16 | ||
| Enamine | EN300-1983632-0.25g |
4,6-dichloro-5-(2-isocyanatoethyl)pyrimidine |
2649066-49-7 | 0.25g |
$1012.0 | 2023-09-16 | ||
| Enamine | EN300-1983632-0.5g |
4,6-dichloro-5-(2-isocyanatoethyl)pyrimidine |
2649066-49-7 | 0.5g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1983632-1.0g |
4,6-dichloro-5-(2-isocyanatoethyl)pyrimidine |
2649066-49-7 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1983632-2.5g |
4,6-dichloro-5-(2-isocyanatoethyl)pyrimidine |
2649066-49-7 | 2.5g |
$2155.0 | 2023-09-16 | ||
| Enamine | EN300-1983632-5.0g |
4,6-dichloro-5-(2-isocyanatoethyl)pyrimidine |
2649066-49-7 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1983632-10.0g |
4,6-dichloro-5-(2-isocyanatoethyl)pyrimidine |
2649066-49-7 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1983632-1g |
4,6-dichloro-5-(2-isocyanatoethyl)pyrimidine |
2649066-49-7 | 1g |
$1100.0 | 2023-09-16 | ||
| Enamine | EN300-1983632-5g |
4,6-dichloro-5-(2-isocyanatoethyl)pyrimidine |
2649066-49-7 | 5g |
$3189.0 | 2023-09-16 |
4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine
Introduction to 4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine (CAS No: 2649066-49-7)
4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine, with the chemical formula C₆H₃Cl₂N₃O, is a versatile intermediate in modern pharmaceutical and agrochemical research. This compound has garnered significant attention due to its unique structural properties and its potential applications in the synthesis of bioactive molecules. The presence of both chloro and isocyanato functional groups makes it a valuable building block for further chemical modifications, enabling the development of novel compounds with tailored biological activities.
The CAS No 2649066-49-7 uniquely identifies this chemical entity in scientific literature and databases, facilitating accurate referencing and procurement. Its molecular structure, featuring a pyrimidine core substituted with chloro groups at the 4 and 6 positions and an isocyanatoethyl group at the 5 position, imparts reactivity that is exploited in various synthetic pathways. This reactivity has been particularly useful in the design of inhibitors and modulators for enzymatic targets relevant to human health.
Recent advancements in medicinal chemistry have highlighted the utility of 4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine in the development of small-molecule drugs. The isocyanato group, for instance, can undergo nucleophilic addition reactions to form amides or ureas, which are common motifs in drug molecules. Similarly, the chloro substituents can be displaced by amines or other nucleophiles to introduce different functional groups, expanding the compound’s synthetic utility.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the structure of 4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine, researchers have been able to develop inhibitors that selectively target specific kinases. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overactive in many cancer cell lines.
The agrochemical industry has also benefited from the use of 4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine as a precursor for novel pesticides and herbicides. Its ability to undergo further functionalization allows for the creation of compounds that exhibit potent activity against pests while maintaining environmental safety profiles. This has been particularly important in the context of developing next-generation agrochemicals that address the growing challenges of pest resistance and sustainability.
In terms of synthetic methodologies, 4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine can be synthesized through multi-step reactions starting from commercially available pyrimidine derivatives. The introduction of chloro groups typically involves electrophilic aromatic substitution reactions, while the attachment of the isocyanatoethyl group can be achieved via alkylation or condensation reactions. These synthetic routes have been optimized to ensure high yields and purity, making the compound readily accessible for further research.
Recent studies have also explored the role of 4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine in material science applications. Its ability to form covalent bonds with various substrates has led to its use as a crosslinking agent in polymer chemistry. Additionally, its reactive functional groups make it a candidate for developing new types of adhesives or coatings with enhanced durability and chemical resistance.
The safety profile of 4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine is another critical aspect that has been thoroughly investigated. While handling this compound requires standard laboratory precautions due to its reactivity, it does not pose significant hazards under controlled conditions. Proper storage and handling procedures ensure that researchers can utilize its synthetic potential without compromising safety.
Future research directions for 4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine include exploring its applications in drug discovery beyond kinase inhibition. For instance, its structure could be modified to develop inhibitors targeting other enzyme families or to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions. The compound’s versatility makes it a valuable tool for medicinal chemists seeking to develop innovative therapeutic agents.
The agrochemical sector may also benefit from further exploration of this compound’s properties. By designing derivatives with improved environmental profiles or enhanced efficacy against specific pests, researchers could contribute to sustainable agricultural practices. This aligns with global efforts to develop agrochemicals that are both effective and environmentally responsible.
In conclusion,4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine (CAS No: 2649066-49-7) is a multifunctional compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations, making it a valuable intermediate for developing bioactive molecules. Ongoing research continues to uncover new possibilities for its use across various scientific disciplines.
2649066-49-7 (4,6-Dichloro-5-(2-isocyanatoethyl)pyrimidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)